molecular formula C6H14ClNO2 B1373609 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride CAS No. 1334148-54-7

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride

Cat. No. B1373609
CAS RN: 1334148-54-7
M. Wt: 167.63 g/mol
InChI Key: IDUNIQMWTPCNRD-UHFFFAOYSA-N
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Description

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride (AOEH) is an organic compound that has been used in a variety of scientific experiments over the years. It is a white, crystalline solid that is soluble in water and has a melting point of about 160°C. AOEH is an important intermediate for the synthesis of several pharmaceuticals and has been used in the production of a number of drugs. It is an important reagent in the laboratory and has been used in the synthesis of a wide range of compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride has been utilized in the enantioselective synthesis of chiral building blocks. For example, Demir et al. (2003) demonstrated its use in synthesizing both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a key chiral component for preparing serine and azasugars with high enantiomeric excess (up to 96%) (Demir et al., 2003).

  • Ionic Liquid Synthesis : Shevchenko et al. (2017) explored its application in synthesizing protic hydroxylic ionic liquids with varied basicity. These ionic liquids displayed notable properties like low glass transition temperature and high conductivity (Shevchenko et al., 2017).

  • Schiff Base Ligands and Metal Complexes : Kurt et al. (2020) synthesized novel Schiff base ligands using similar compounds, which were used to create metal complexes with potential as drug candidates (Kurt et al., 2020).

  • Polyheterocycle Synthesis : Bouchama et al. (2018) reported the synthesis of chromenopyridodiazepinone polyheterocycles, demonstrating the versatility of similar amino alcohols in organic synthesis (Bouchama et al., 2018).

Biological Applications

  • Antifungal Activities : Haggam (2021) synthesized novel derivatives of similar compounds which showed significant antifungal activities, highlighting their potential in pharmaceutical applications (Haggam, 2021).

  • Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, similar in structure, and tested them for antitumor activities, indicating their potential use in cancer treatment (Isakhanyan et al., 2016).

  • Anti-Inflammatory Agents : Rehman et al. (2022) synthesized chalcone derivatives from compounds structurally related to 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride, showing efficacy as anti-inflammatory agents (Rehman et al., 2022).

Mechanism of Action

Mode of Action

The mode of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride . .

properties

IUPAC Name

2-amino-1-(oxolan-3-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUNIQMWTPCNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride

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